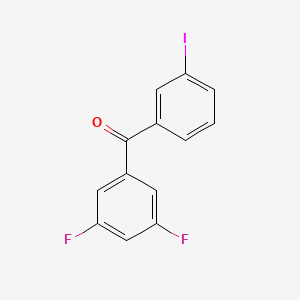

3,5-Difluoro-3'-iodobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-3'-iodobenzophenone (3,5-DFIBP) is a synthetic compound that is used in organic synthesis and scientific research applications. It is a difluoroiodobenzophenone derivative with a molecular formula of C13H6F2I2O. 3,5-DFIBP is a white solid that is soluble in organic solvents, such as chloroform and dichloromethane. It is an important synthetic intermediate for the preparation of various fluorinated compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Fluorogenic Molecules in RNA Imaging

One significant application of 3,5-Difluoro-3'-iodobenzophenone derivatives is in the development of fluorogenic molecules like DFHBI and its analogues. These molecules are designed to bind the Spinach aptamer, a small RNA molecule, for imaging RNA in biological systems. The research indicates that impeding photoisomerization in these molecules significantly enhances fluorescence signals, providing a method for improved imaging techniques. The photophysical behavior of these molecules, including their fluorescence dependence on solvent interactions and pH, has been characterized in detail, offering insights into their potential use in bioimaging applications (Santra et al., 2019).

Advances in Polymer Science

Another area of application is in the synthesis of advanced polymers. 3,5-Difluorobenzophenone has been explored for its reactivity in nucleophilic aromatic substitution (NAS) reactions, contributing to the development of high molecular weight, amorphous poly(arylene ether)s. These polymers, bearing pendant benzoyl groups, were synthesized under typical NAS conditions, displaying properties like high glass transition temperatures. Such advancements in polymer science highlight the versatile applications of 3,5-difluorobenzophenone derivatives in creating materials with desirable thermal and mechanical properties (Beek & Fossum, 2009).

SNAr Reaction Studies

Research into the charge control in the SNAr (nucleophilic aromatic substitution) reaction involving 3,5-difluoro-4-chloronitrobenzene derivatives has provided insights into the reactivity of this compound. These studies have shown that the substitution of fluorine atoms, especially those meta to activating groups like nitro, can be significantly influenced by the choice of nucleophile, with harder nucleophiles favoring fluorine substitution. This understanding aids in the design of synthetic pathways for compounds involving this compound (Cervera et al., 1996).

X-ray Diffraction and Polymer Synthesis

The structural analysis of compounds related to this compound, such as 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, through single-crystal X-ray diffraction has provided valuable information on their molecular packing and interactions. This data is crucial for the synthesis of monomers for linear and network polymers, demonstrating the compound's role in the development of materials with specific structural and functional properties (Peloquin et al., 2019).

properties

IUPAC Name |

(3,5-difluorophenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2IO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPADPMUGDWWPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)